(2E,4E)-Hexa-2,4-dien-1-ol

Descripción

2,4-Hexadien-1-OL has been reported in Glycine max with data available.

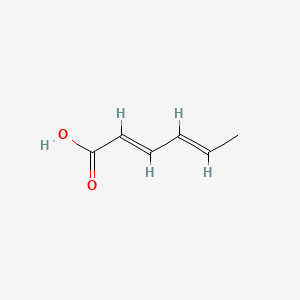

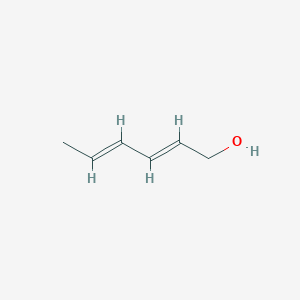

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRRNXMZYDVDW-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047631 | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17102-64-6, 111-28-4 | |

| Record name | (2E,4E)-2,4-Hexadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17102-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017102646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11CF2E3HNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a conjugated diene alcohol with applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis via the reduction of sorbic acid and subsequent purification are presented. While its biological activities are not as extensively studied as its acidic counterpart, sorbic acid, this guide touches upon the known information and potential for further investigation.

Chemical Structure and Identification

This compound is a six-carbon aliphatic alcohol containing two conjugated double bonds in the trans configuration at the second and fourth positions.[1]

Below is a 2D representation of the chemical structure of this compound.

References

(2E,4E)-Hexa-2,4-dien-1-ol: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a naturally occurring six-carbon unsaturated alcohol. It is characterized by a straight-chain hexane (B92381) backbone with conjugated double bonds at the second and fourth positions and a primary alcohol group at the first position. This compound is recognized for its characteristic floral and fresh green herbal fragrance and is utilized as a flavoring agent in the food industry.[1] Its presence has been documented in a variety of natural sources, including plants, fruits, and as a metabolite of certain microorganisms. This technical guide provides an in-depth overview of the natural occurrence of this compound, summarizes quantitative data from various sources, details experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Natural Occurrence and Sources

This compound has been identified as a volatile or semi-volatile compound in a range of natural products. Its presence contributes to the characteristic aroma and flavor profiles of these sources.

Plants and Plant Products:

-

Soybean (Glycine max): this compound has been reported as a volatile component in soybeans.[1] The composition and concentration of volatile compounds in soybeans can be influenced by the cultivar, geographical origin, and developmental stage of the seeds.[2][3]

-

Tamarillo (Solanum betaceum Cav.): This compound has been detected in the volatile profile of tamarillo fruit.[4]

-

Musa Species (e.g., Plantain): Studies on the nutraceutical constituents of unripe matured fruits of Musa paradisiaca have identified this compound.

-

Olive Oil (Olea europaea): It is found in extra virgin olive oils and is considered a volatile marker that can differ between oils with "green fruity" and "ripe fruity" attributes.[5]

-

Grapes (Vitis vinifera): Certain grape cultivars have been shown to contain this compound as part of their aromatic profile.[6]

Microbial Sources:

-

Saccharomyces cerevisiae : This yeast, commonly used in baking and brewing, is known to produce hexa-2,4-dienol as a metabolite.

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the natural source, its state of ripeness, and the analytical methodology employed. The following tables summarize available quantitative data.

| Natural Source | Sample Type | Concentration / Relative Abundance | Reference |

| Musa paradisiaca (Plantain) | Unripe Matured Fruit | 1.609 % | |

| Extra Virgin Olive Oil | "Green Fruity" | 1.04 mg/kg | [5] |

| Extra Virgin Olive Oil | "Ripe Fruity" | 1.43 mg/kg | [5] |

| Tamarillo (Solanum betaceum Cav.) | Fresh Fruit | Present (relative concentration provided) | [4] |

| Tamarillo (Solanum betaceum Cav.) | Freeze-dried Fruit | Present (relative concentration provided) | [4] |

Biosynthesis of this compound

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a crucial metabolic route for the production of various signaling molecules and defense compounds from polyunsaturated fatty acids.

The key steps involved in the biosynthesis are:

-

Release of Polyunsaturated Fatty Acids: Linoleic acid or linolenic acid is released from membrane lipids by the action of lipases.

-

Oxygenation by Lipoxygenase (LOX): LOX catalyzes the dioxygenation of the fatty acid to form a fatty acid hydroperoxide.

-

Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to produce a C6-aldehyde, (2E)-hexenal.

-

Reduction to Alcohol: Finally, the aldehyde is reduced to the corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH).

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of volatile and semi-volatile compounds followed by separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Protocol: Analysis of this compound in Plant Material using HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenize a known weight (e.g., 5-10 g) of the fresh plant material (e.g., fruit pulp, seeds).

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatile compounds.

-

Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Equilibration: Incubate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injector port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3-5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10-20 °C/min, hold for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 35-400.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve generated with authentic standards.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants, fruits, and microbial sources, where it contributes to their sensory properties. Its biosynthesis in plants is linked to the well-established lipoxygenase pathway. The quantitative data, though not extensive, indicates its presence in measurable amounts in several consumed natural products. The provided experimental protocol outlines a robust and widely accepted methodology for the analysis of this compound, which can be adapted by researchers for their specific matrices of interest. Further research is warranted to expand the quantitative database of this compound across a broader range of natural sources and to fully elucidate its potential biological activities and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Volatile Components and Preliminary Antibacterial Activity of Tamarillo (Solanum betaceum Cav.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idus.us.es [idus.us.es]

- 5. Characteristic aroma compounds in two new Vitis vinifera cultivars (table grapes) and impact of vintage and greenhouse cultivation [scielo.org.za]

- 6. phytojournal.com [phytojournal.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of (2E,4E)-Hexa-2,4-dien-1-ol in Plants

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol , a C6 volatile organic compound also known as sorbic alcohol, contributes to the complex aroma profiles of various plants. While the general pathway for the biosynthesis of C6 volatiles, collectively known as green leaf volatiles (GLVs), is well-established, the specific enzymatic cascade leading to the formation of the (2E,4E)-isomer of hexa-2,4-dien-1-ol (B7820522) remains an area of active investigation. This technical guide synthesizes the current understanding of the likely biosynthetic route, highlights key enzymatic steps, presents available quantitative data, and provides detailed experimental protocols to facilitate further research in this intriguing area of plant biochemistry.

The Proposed Biosynthetic Pathway: An Extension of the Lipoxygenase (LOX) Cascade

The biosynthesis of this compound is believed to originate from the lipoxygenase (LOX) pathway, a crucial metabolic route for the production of a wide array of signaling molecules and defense compounds in plants. This pathway commences with the oxygenation of polyunsaturated fatty acids.

The core steps are proposed as follows:

-

Release of Polyunsaturated Fatty Acids: The pathway is initiated by the release of linoleic acid (18:2) or α-linolenic acid (18:3) from galactolipids in the chloroplast membranes by the action of lipases.

-

Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenase catalyzes the stereo- and regio-specific dioxygenation of the fatty acid backbone. To generate C6 compounds, a 13-lipoxygenase (13-LOX) acts on linoleic acid to produce (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPOD).

-

Formation of the Precursor Aldehyde by Hydroperoxide Lyase (HPL): The 13-HPOD is then cleaved by a specific hydroperoxide lyase (13-HPL). This cleavage is the critical, yet least understood, step for the formation of the conjugated diene system. It is hypothesized that a specific HPL isoform or a subsequent isomerization step is responsible for the formation of (2E,4E)-hexa-2,4-dienal.

-

Reduction to the Alcohol by Alcohol Dehydrogenase (ADH): Finally, the aldehyde precursor, (2E,4E)-hexa-2,4-dienal, is reduced to this compound by an alcohol dehydrogenase, utilizing NADH or NADPH as a cofactor.

dot graph "Biosynthesis_of_2E_4E_Hexa_2_4_dien_1_ol" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Linoleic_Acid [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HPOD [label="(13S)-hydroperoxy-(9Z,11E)-\noctadecadienoic acid (13-HPOD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadienal [label="(2E,4E)-Hexa-2,4-dienal", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadienol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="13-Lipoxygenase\n(13-LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPL [label="Hydroperoxide Lyase\n(13-HPL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADH [label="Alcohol\nDehydrogenase\n(ADH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Linoleic_Acid -> HPOD [xlabel=" O2", color="#5F6368"]; HPOD -> Hexadienal [color="#5F6368"]; Hexadienal -> Hexadienol [xlabel=" NAD(P)H -> NAD(P)+", color="#5F6368"]; LOX -> HPOD [style=invis]; HPL -> Hexadienal [style=invis]; ADH -> Hexadienol [style=invis];

// Positioning enzyme labels subgraph { rank=same; edge[style=invis]; Linoleic_Acid -> LOX [style=invis]; HPOD -> HPL [style=invis]; Hexadienal -> ADH [style=invis]; } } caption: "Proposed biosynthesis pathway of this compound."

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is scarce in the literature. The following tables summarize available data for the key enzymes in the general C6 volatile pathway, which provides a foundational understanding.

Table 1: Kinetic Parameters of Key Enzymes in the C6 Volatile Biosynthesis Pathway

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Reference(s) |

| Lipoxygenase (LOX) | Soybean (Glycine max) | Linoleic Acid | 10-200 | 1.5 - 20 | [1][2] |

| Arabidopsis thaliana | Linolenic Acid | ~29 | Not reported | [3] | |

| Hydroperoxide Lyase (HPL) | Soybean (Glycine max) | 13S-HPOD | Not specified | Not specified | [1] |

| Olive (Olea europaea) | 13-HPOT | Not specified | Not specified | [4] | |

| Alcohol Dehydrogenase (ADH) | Sorghum (Sorghum bicolor) | Coniferaldehyde | 18.5 - 45.1 | 0.12 - 0.25 | [5] |

| Kluyveromyces polysporus | 1,4-Butanediol | 50,600 | 0.00876 | [6] |

Note: Data for ADH is for substrates other than (2E,4E)-Hexa-2,4-dienal due to a lack of specific studies.

Table 2: In Planta Concentrations of Related C6 Volatile Compounds

| Compound | Plant Species | Tissue | Concentration (µg/kg) | Reference(s) |

| (Z)-3-Hexen-1-ol | Oolong Tea (Camellia sinensis) | Processed Leaves | Varies with processing | [7][8] |

| Hexanal | Grape (Vitis vinifera) | Berries | Varies with cultivar and development | [9] |

| (E)-2-Hexenal | Grape (Vitis vinifera) | Berries | Varies with cultivar and development | [9] |

Experimental Protocols

Advancing the understanding of this compound biosynthesis requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Extraction and Quantification of C6 Volatiles

This protocol outlines a general method for the extraction and analysis of C6 volatile compounds from plant tissues, which can be adapted for the specific quantification of this compound.

// Nodes Start [label="Plant Tissue Sampling\n(e.g., leaves, fruits)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Cryogenic Grinding\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Headspace Solid-Phase\nMicroextraction (HS-SPME)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="Gas Chromatography-\nMass Spectrometry (GC-MS)\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Processing and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grinding [color="#5F6368"]; Grinding -> Extraction [color="#5F6368"]; Extraction -> GCMS [color="#5F6368"]; GCMS -> Data_Analysis [color="#5F6368"]; } caption: "Workflow for C6 volatile analysis from plant tissue."

Materials:

-

Plant tissue

-

Liquid nitrogen

-

20 mL headspace vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm polydimethylsiloxane/divinylbenzene)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., a C7 alcohol or a deuterated analog of the target analyte)

Procedure:

-

Sample Preparation: Flash-freeze a known weight of fresh plant tissue (e.g., 2 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[10]

-

Headspace Extraction: Transfer the powdered tissue to a 20 mL headspace vial and seal immediately. Add a known amount of internal standard. Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow volatiles to partition into the headspace.[10]

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 60 minutes) to adsorb the volatile compounds.[10]

-

GC-MS Analysis:

-

Desorption: Immediately insert the SPME fiber into the hot injector of the GC-MS (e.g., 250°C) to desorb the analytes.[10]

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at 50°C (hold for 5 min), ramps to 210°C at 3°C/min (hold for 3 min), and then to 230°C at 15°C/min.[10]

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron impact (EI) mode (70 eV) and scan a mass range of m/z 30-500.[10]

-

-

Quantification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Enzyme Assays

3.2.1. Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from linoleic acid.

Materials:

-

Enzyme extract

-

50 mM Phosphate (B84403) buffer, pH 6.0

-

10 mM Sodium linoleate (B1235992) stock solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 1.5 mL microtube, prepare a reaction mixture containing 1000 µL of phosphate buffer and 10 µL of sodium linoleate stock solution.

-

Initiate Reaction: Add 2 µL of the enzyme extract to the reaction mixture and mix quickly.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm for several minutes. The rate of absorbance increase is proportional to the LOX activity.

-

Blank: A blank reaction without the enzyme extract should be run to correct for any non-enzymatic oxidation. This protocol is adapted from Axelrod et al. (1981) as described in a public protocol repository.[7][11]

3.2.2. Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

-

Enzyme extract

-

50 mM Sodium phosphate buffer, pH 7.5

-

13-HPOD or 13-HPOT substrate solution (e.g., 43 µM)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the sodium phosphate buffer and the enzyme extract.

-

Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.

-

Measure Absorbance: Continuously monitor the decrease in absorbance at 234 nm.

-

Calculation: One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[1]

3.2.3. Alcohol Dehydrogenase (ADH) Activity Assay

This assay measures the oxidation of NAD(P)H to NAD(P)⁺, which is coupled to the reduction of the aldehyde substrate.

Materials:

-

Enzyme extract

-

50 mM Tris-HCl buffer, pH 8.0

-

(2E,4E)-Hexa-2,4-dienal substrate solution (e.g., 20 mM)

-

NAD(P)H solution (e.g., 1 mM)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, combine the Tris-HCl buffer, the aldehyde substrate, and the NAD(P)H solution.

-

Initiate Reaction: Add the enzyme extract to start the reaction.

-

Measure Absorbance: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

-

Calculation: The rate of decrease in absorbance is proportional to the ADH activity.[9]

Gene Expression Analysis

Analyzing the expression levels of candidate genes for LOX, HPL, and ADH can provide insights into the regulation of the pathway.

// Nodes RNA_Extraction [label="Total RNA Extraction\nfrom Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="Quantitative PCR (qPCR)\nwith Gene-Specific Primers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Relative Gene Expression\nAnalysis (e.g., ΔΔCt method)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; qPCR -> Analysis [color="#5F6368"]; } caption: "Workflow for gene expression analysis."

Procedure:

-

RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[12]

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the candidate LOX, HPL, and ADH genes. Use a suitable reference gene (e.g., actin or ubiquitin) for normalization.[13]

-

Data Analysis: Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

Signaling and Regulation

The biosynthesis of C6 volatiles is tightly regulated and often induced by biotic and abiotic stresses such as wounding, herbivory, and pathogen attack. This induction is mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). However, specific signaling pathways that control the production of this compound have not yet been elucidated. Further research is needed to understand how environmental cues and developmental stages influence the expression and activity of the specific enzymes involved in its biosynthesis.

Future Directions

The biosynthesis of this compound in plants presents a compelling area for future research. Key priorities include:

-

Identification of Specific Enzymes: The foremost challenge is the identification and characterization of the specific HPL and ADH isoforms responsible for the formation of (2E,4E)-hexa-2,4-dienal and its subsequent reduction.

-

Elucidation of the Reaction Mechanism: Understanding the precise enzymatic mechanism that leads to the formation of the conjugated diene system is crucial.

-

Comprehensive Quantitative Analysis: In-depth studies are required to determine the kinetic parameters of the involved enzymes with their specific substrates and to quantify the in planta concentrations of the intermediates and the final product across different plant species and under various conditions.

-

Investigation of Regulatory Networks: Unraveling the signaling pathways that regulate the biosynthesis of this specific dienol will provide a more complete picture of its physiological role.

By addressing these knowledge gaps, the scientific community can gain a deeper understanding of the intricate metabolic networks that govern the production of plant volatiles and potentially harness this knowledge for applications in agriculture, food science, and the development of novel bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application | MDPI [mdpi.com]

- 3. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [file.scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipoxygenase activity determination [protocols.io]

- 8. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Expression Analysis of Lipoxygenase Gene in Bitter Gourd (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of sorbic alcohol

An In-depth Technical Guide to the Physicochemical Properties of Sorbic Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic alcohol, systematically known as (2E,4E)-hexa-2,4-dien-1-ol, is an unsaturated alcohol with significant applications in the chemical, food, and pharmaceutical industries. Its utility stems from its unique chemical structure, featuring a conjugated double bond system and a primary alcohol functional group. This guide provides a comprehensive overview of the core physicochemical properties of sorbic alcohol, detailed experimental protocols for its analysis, and a discussion of its synthesis and reactivity, tailored for a technical audience.

Chemical Identity and Structure

Sorbic alcohol is an organic compound with a six-carbon chain containing two conjugated double bonds and a terminal hydroxyl group.[] Its structure is closely related to sorbic acid, a widely used food preservative.[] The trans,trans-isomer, specifically this compound, is the most common form.

Table 1: General and Chemical Identifiers for Sorbic Alcohol

| Property | Value | Reference |

| Systematic Name | This compound | [2][3] |

| Common Names | Sorbic Alcohol, Sorbyl Alcohol, 2,4-Hexadien-1-ol | [][2][4] |

| CAS Number | 111-28-4 | [2][5] |

| Molecular Formula | C₆H₁₀O | [][2][5] |

| Molecular Weight | 98.14 - 98.15 g/mol | [][2][6] |

| Linear Formula | CH₃CH=CHCH=CHCH₂OH | [3][5] |

| SMILES | C/C=C/C=C/CO | [2] |

Physicochemical Properties

The physical and chemical characteristics of sorbic alcohol are fundamental to its application and handling. It typically appears as a colorless solid or long needles with an agreeable odor described as fresh, green, and herbal.[][5]

Table 2: Key Physicochemical Data for Sorbic Alcohol

| Property | Value | Conditions | Reference |

| Melting Point | 28 - 33 °C | - | [][4] |

| 30.5 - 31.5 °C | - | [5] | |

| Boiling Point | 172.28 °C | Estimated (EPI 4.0) | [] |

| ~175 °C | Estimated | [2] | |

| 179 - 180 °C | @ 760 mmHg | [7] | |

| 80 °C | @ 12 mmHg | [3][4][5] | |

| 90 °C | @ 20 mmHg | [7] | |

| Density | 0.871 g/mL | @ 25 °C | [][4] |

| 0.870 g/mL | - | [3] | |

| Refractive Index (n20/D) | 1.5 | - | [] |

| 1.4990 - 1.5010 | - | [3] | |

| Flash Point | 71.11 °C (160 °F) | TCC | [7] |

| 72 °C | - | [3] | |

| 74.86 °C | Estimated | [2] | |

| Vapor Pressure | 0.281 mmHg | @ 25 °C (Estimated) | [7] |

| 0.5121 hPa | @ 20 °C (Estimated) | [2] | |

| XLogP3-AA | 1.1 | - | [2] |

Solubility

Sorbic alcohol is generally insoluble or has low solubility in water but is soluble in many organic solvents, including alcohols and fats.[2][5] This property is critical for its use in various formulations.

Table 3: Solubility of Sorbic Alcohol in Various Solvents at 25 °C

| Solvent | Solubility (g/L) | Reference |

| Water | 24.75 (as mg/L) | [] |

| Water | 1.93 | [2] |

| Ethanol | 1978.09 | [2] |

| Methanol | 1138.89 | [2] |

| Isopropanol | 1613.51 | [2] |

| Acetone | 1027.26 | [2] |

| Ethyl Acetate | 563.43 | [2] |

| Toluene | 123.48 | [2] |

| n-Hexane | 118.06 | [2] |

| DMSO | 2141.58 | [2] |

Stability

Sorbic alcohol is not stable when exposed to air and should be stored in sealed, evacuated ampules or under an inert gas in a cool, well-ventilated area.[][5] Its conjugated double bonds make it susceptible to oxidation and polymerization.

Synthesis and Reactivity

Sorbic alcohol is a valuable intermediate in organic synthesis due to its reactive hydroxyl group and conjugated diene system.[] These features allow it to participate in reactions such as esterification, oxidation, and hydrogenation.[][8]

Synthesis Pathway

A common laboratory preparation involves the reduction of sorbic aldehyde using a reducing agent like aluminum isopropylate.[5] More advanced methods can produce C1-substituted derivatives from sorbaldehyde via a Grignard reaction followed by silyl (B83357) ether protection.[9]

Caption: General synthesis pathways for sorbic alcohol and its derivatives.

Key Chemical Reactions

The reactivity of sorbic alcohol is centered around its hydroxyl group and its conjugated diene system.

Caption: Major chemical transformations of sorbic alcohol.

Spectral Properties

Spectroscopic analysis is essential for the identification and characterization of sorbic alcohol.

-

Infrared (IR) Spectroscopy : The IR spectrum of an alcohol like sorbic alcohol will prominently feature a strong, broad O-H stretching absorption between 3300-3600 cm⁻¹.[10][11] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[10][12] The conjugated C=C bonds will show stretching absorptions in the 1600-1650 cm⁻¹ region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the proton of the hydroxyl group (O-H) typically appears as a broad singlet whose chemical shift is variable.[11] The protons on the carbon adjacent to the oxygen (CH₂OH) are deshielded and appear in the 3.4-4.5 ppm range.[10][12] The vinyl protons of the conjugated system will appear further downfield, typically between 5-7 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the 60-80 ppm range.[11] The sp² hybridized carbons of the diene system will appear in the 100-150 ppm region.

-

Mass Spectrometry (MS) : The mass spectrum of an alcohol often shows a peak corresponding to the loss of water (M-18). Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is another common fragmentation pathway.[11][12]

Experimental Protocols

Determination of Physicochemical Properties

Standard laboratory methods are used to determine the physical properties of sorbic alcohol:

-

Melting Point : Determined using a melting point apparatus where a small, powdered sample is heated slowly in a capillary tube. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point : Can be determined by distillation. For high-boiling-point substances or to prevent decomposition, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 80 °C at 12 mmHg).[3][4][5]

-

Density : Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).[]

-

Refractive Index : Measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).[]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile components like sorbic alcohol. The following protocol is adapted from a published method for the analysis of 2,4-hexadien-1-ol.[]

Caption: Workflow for the GC-MS analysis of sorbic alcohol.

Detailed GC-MS Protocol:

-

Injection : The sample extract is directly injected into the gas chromatograph.

-

Injector Temperature: 310°C.[]

-

Split Ratio: 1:50.[]

-

-

Separation : Volatile components are separated on a capillary column.

-

Column: 30 m x 0.25 mm (i.d.) DB-1 bonded phase fused silica (B1680970) column with a 0.25 mm film thickness.[]

-

Carrier Gas: Helium.[]

-

-

Temperature Program : The column oven temperature is ramped to elute compounds.

-

Initial Temperature: 40°C, hold for 3 minutes.[]

-

Ramp 1: Increase at 3°C/minute to 100°C.[]

-

Ramp 2: Increase at 7°C/minute to 260°C, hold for 5 minutes.[]

-

-

Detection : Eluted compounds are transferred to a mass selective detector.

-

Transfer Line Temperature: 315°C.[]

-

Ionization Voltage: 70 eV.[]

-

-

Analysis : The resulting mass spectra are used to identify the components.

Applications

Sorbic alcohol's properties make it useful in several fields:

-

Preservative : Like sorbic acid, it possesses antifungal properties and can be used as a preservative in food and cosmetics to inhibit the growth of molds and yeasts.[]

-

Chemical Synthesis : It serves as an intermediate in the manufacturing of various chemicals, including flavors, perfumes, and pharmaceuticals.[]

-

Analytical Standard : It is employed in the calibration and validation of analytical methods such as chromatography and spectroscopy.[]

-

Research : It has been investigated for potential therapeutic applications, including cytotoxic effects on tumor cells.[]

Conclusion

Sorbic alcohol is a multifunctional organic compound with well-defined physicochemical properties. Its conjugated diene structure and primary alcohol group dictate its solubility, reactivity, and spectral characteristics. A thorough understanding of these properties, supported by robust analytical protocols like GC-MS, is crucial for its effective application in scientific research, drug development, and various industrial processes.

References

- 2. scent.vn [scent.vn]

- 3. trans,trans-2,4-Hexadien-1-ol, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 4. parchem.com [parchem.com]

- 5. Sorbic Alcohol [drugfuture.com]

- 6. (E,E)-2,4-Hexadien-1-ol(17102-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,4-hexadien-1-ol, 111-28-4 [thegoodscentscompany.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. westmont.edu [westmont.edu]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of (2E,4E)-Hexa-2,4-dien-1-ol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, and its derivatives are emerging as compounds of significant interest in the fields of pharmacology and material science. Possessing a core structure of a six-carbon chain with conjugated double bonds, these molecules exhibit a notable spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of research into these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and experimental workflows.

Biological Activities of this compound Derivatives

The primary biological activities associated with this compound derivatives, predominantly sorbic acid and its esters, are their antimicrobial and cytotoxic properties. These effects are crucial for their application as preservatives and potential therapeutic agents.

Antimicrobial Activity

Sorbic acid and its salts are widely recognized for their efficacy against yeasts and molds, and to a lesser extent, bacteria. The antimicrobial action is largely dependent on the pH of the environment, with higher acidity increasing the concentration of the undissociated form of the acid, which can more readily penetrate microbial cell membranes.

Esters and amides of sorbic acid have also been investigated to enhance their antimicrobial spectrum and efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Sorbic Acid Amide Derivatives

| Compound | Target Microorganism | MIC (mM) |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Bacillus subtilis | 0.17 |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Staphylococcus aureus | 0.50 |

| Sorbic Acid | Bacillus subtilis | > 2 |

| Sorbic Acid | Staphylococcus aureus | > 2 |

Data sourced from a study on sorbic and benzoic acid amide derivatives, which demonstrated that conjugation with amino acid esters can improve antimicrobial activity.[1]

Cytotoxic Activity

The cytotoxic effects of sorbic acid and its derivatives have been evaluated against various cell lines. This is a critical aspect for assessing their potential as anticancer agents and for understanding their safety profiles.

Table 2: Cytotoxicity (IC50) of Sorbic Acid and its Derivatives on Caco-2 Cells (MTT Assay)

| Compound | IC50 (% w/w) |

| Sorbic Acid | < 0.045 |

| Potassium Sorbate (B1223678) | > 0.75 |

| Ethyl Sorbate | < 0.045 |

| Isopropyl Sorbate | 0.32 |

These results indicate that sorbic acid and ethyl sorbate exhibit higher cytotoxicity against Caco-2 cells compared to potassium sorbate and isopropyl sorbate.[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3 hours.

-

Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Time-Kill Assay for Antimicrobial Activity

The time-kill assay evaluates the rate at which an antimicrobial agent kills a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 1 × 10⁵ to 1 × 10⁶ CFU/mL) in a suitable broth medium.

-

Assay Setup: Prepare tubes with the broth medium containing different concentrations of the test compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

-

Inoculation: Inoculate each tube with the prepared microbial suspension.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism.

-

Colony Counting: After incubation, count the number of colonies (CFU/mL) on each plate.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of sorbic acid involves the disruption of microbial cell homeostasis. The undissociated acid passively diffuses across the cell membrane. Inside the cell, where the pH is higher, it dissociates, releasing protons and acidifying the cytoplasm. This intracellular acidification inhibits the activity of various metabolic enzymes, ultimately leading to growth inhibition.

Modulation of Inflammatory Pathways

Recent studies have suggested that sorbates can influence inflammatory signaling pathways. For instance, potassium sorbate has been shown to modify the expression of genes such as NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK8 (Mitogen-Activated Protein Kinase 8).[3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Deregulation of Hepatic Fatty Acid Metabolism

Sorbic acid has been found to impact lipid metabolism in the liver. It can decrease the expression of proteins involved in de novo fatty acid synthesis and very low-density lipoprotein (VLDL) secretion, while also downregulating pathways related to lipid breakdown, such as autophagy and β-oxidation. This can lead to an accumulation of lipids in the liver.

Experimental Workflow Visualization

A clear understanding of the experimental process is vital for accurate and repeatable results. The following diagram illustrates a typical workflow for assessing the biological activity of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile class of compounds with significant, yet not fully explored, biological potential. The data presented in this guide highlight their established antimicrobial and cytotoxic activities. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships. Furthermore, a deeper investigation into their mechanisms of action, particularly their effects on specific signaling pathways in both microbial and mammalian cells, will be crucial for the development of novel therapeutic agents and improved preservative systems. The detailed protocols and visualized pathways provided herein serve as a foundational resource for researchers dedicated to advancing our understanding of these promising molecules.

References

- 1. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Food additives: Sodium benzoate, potassium sorbate, azorubine, and tartrazine modify the expression of NFκB, GADD45α, and MAPK8 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, and its geometric isomers are compounds of significant interest due to their presence in nature and their potential applications in various fields, including flavor and fragrance, agriculture, and pharmacology. The stereochemistry of the two double bonds in the hexa-2,4-dien-1-ol (B7820522) backbone gives rise to four possible isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Understanding the distinct chemical and biological properties of each stereoisomer is crucial for harnessing their specific activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of these stereoisomers, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their work.

Introduction

This compound is a six-carbon alcohol containing two conjugated double bonds.[1] It is found in various plants and possesses a characteristic floral fragrance.[1] The geometry of the double bonds at the C2-C3 and C4-C5 positions can be either E (trans) or Z (cis), leading to the existence of four distinct stereoisomers. While the (2E,4E) isomer is the most well-known and commercially available, its geometric isomers also warrant investigation for their potentially unique properties. Stereoisomerism can have a profound impact on a molecule's biological activity, as the specific three-dimensional arrangement of atoms dictates its interaction with biological targets.[2] This guide will delve into the chemical and biological profiles of the four stereoisomers of hexa-2,4-dien-1-ol.

Chemical Properties and Characterization

The four stereoisomers of hexa-2,4-dien-1-ol share the same molecular formula (C₆H₁₀O) and molecular weight (98.14 g/mol ) but differ in their spatial arrangement. These structural differences lead to variations in their physical and spectroscopic properties.

Physical Properties

A summary of the known and predicted physical properties of the stereoisomers is presented in Table 1.

| Property | This compound | (2E,4Z)-Hexa-2,4-dien-1-ol | (2Z,4E)-Hexa-2,4-dien-1-ol | (2Z,4Z)-Hexa-2,4-dien-1-ol |

| CAS Number | 17102-64-6[3] | 53384-66-0[4] | 53384-66-0 | Not assigned |

| Synonyms | Sorbic alcohol, trans,trans-2,4-Hexadien-1-ol[3] | --- | --- | --- |

| Molecular Formula | C₆H₁₀O[3] | C₆H₁₀O[4] | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [3] | 98.14 g/mol [4] | 98.14 g/mol | 98.14 g/mol |

| Boiling Point | 80 °C at 12 mmHg | Not available | Not available | Not available |

| Melting Point | 28-33 °C | Not available | Not available | Not available |

| Density | 0.871 g/mL at 25 °C | Not available | Not available | Not available |

| Refractive Index | n20/D 1.5 | Not available | Not available | Not available |

Table 1: Physical Properties of Hexa-2,4-dien-1-ol Stereoisomers

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for distinguishing between the stereoisomers. The coupling constants of the vinylic protons in ¹H NMR spectra are particularly informative for determining the geometry of the double bonds.

-

This compound: ¹H NMR and ¹³C NMR data are available.[5]

-

(2Z,4Z)-Hexa-2,4-dien-1-ol: While NMR data for the corresponding diene is available, specific data for the alcohol is not.[6]

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of each isomer is a key challenge. While general methods for the synthesis of dienols exist, achieving high stereoselectivity for each of the four isomers requires specific strategies.

Stereoselective Synthesis

-

This compound: This isomer can be synthesized through various methods, often starting from sorbic acid or its derivatives.

-

(2E,4Z)-Hexa-2,4-dien-1-ol: A potential synthetic route can be adapted from the synthesis of (2E,4Z)‐2,4‐heptadien‐1‐ol.[7] This would involve the Wittig reaction of a (Z)-α,β-unsaturated aldehyde with an appropriate phosphorane, followed by reduction of the resulting ester.

-

(2Z,4E)-Hexa-2,4-dien-1-ol: Synthesis of this isomer would likely involve a stereoselective Wittig or Horner-Wadsworth-Emmons reaction to establish the (2Z) double bond.

-

(2Z,4Z)-Hexa-2,4-dien-1-ol: The synthesis of this all-cis isomer is challenging due to the thermodynamic preference for the trans isomers. Specific low-temperature or kinetically controlled reactions would be necessary.

Experimental Protocols

Protocol 1: Proposed Synthesis of (2E,4Z)-Hexa-2,4-dien-1-ol (Adapted from the synthesis of (2E,4Z)‐2,4‐heptadien‐1‐ol) [7]

-

Oxidation of (Z)-But-2-en-1-ol: To a solution of (Z)-but-2-en-1-ol in a suitable solvent (e.g., dichloromethane), add activated manganese dioxide (MnO₂). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate to obtain (Z)-but-2-enal.

-

Wittig Reaction: To a solution of (carbethoxymethylene)triphenylphosphorane (B24862) in an aprotic solvent (e.g., THF), add the freshly prepared (Z)-but-2-enal. The reaction should be carried out under an inert atmosphere. Stir the reaction mixture until completion. The product, ethyl (2E,4Z)-hexa-2,4-dienoate, can be purified by column chromatography.

-

Reduction: To a solution of the purified ethyl (2E,4Z)-hexa-2,4-dienoate in a dry ether solvent (e.g., diethyl ether or THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully reduced. Quench the reaction carefully with water and a base (e.g., NaOH solution). Filter the mixture and extract the aqueous layer with ether. Dry the combined organic layers and concentrate to yield (2E,4Z)-Hexa-2,4-dien-1-ol.

Separation of Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers.[8][9]

Protocol 2: HPLC Separation of Hexa-2,4-dien-1-ol Isomers (General Method)

-

Column: A reversed-phase C18 column is often suitable for separating isomers of this polarity.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a good starting point. The exact ratio will need to be optimized to achieve baseline separation.

-

Detection: A UV detector set at a wavelength where the diene system absorbs (around 230 nm) should provide good sensitivity.

-

Optimization: Gradient elution may be necessary to separate all four isomers effectively. The flow rate and column temperature can also be adjusted to improve resolution.

Biological Activity

The biological activity of stereoisomers can vary significantly. While data on the specific isomers of hexa-2,4-dien-1-ol is limited, related compounds provide insights into their potential activities. Sorbic acid and its salts are well-known for their antimicrobial properties.[10][11] It is plausible that the different stereoisomers of sorbic alcohol also exhibit varying degrees of antimicrobial activity. Furthermore, many unsaturated alcohols function as insect pheromones, and it is possible that specific isomers of hexa-2,4-dien-1-ol could have roles in chemical communication.[12][13]

A comparative study on the antifungal activities of various monoterpenes and their isomers has shown that the chemical structure, including stereochemistry, plays a crucial role in their efficacy.[14] This underscores the importance of evaluating each stereoisomer of hexa-2,4-dien-1-ol individually.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the searched literature detailing the signaling pathways modulated by the stereoisomers of this compound. Research in this area would be a valuable contribution to understanding their mechanisms of action.

Below are diagrams illustrating a general experimental workflow for the synthesis and evaluation of these compounds.

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of hexa-2,4-dien-1-ol stereoisomers.

Conclusion and Future Directions

The stereoisomers of hexa-2,4-dien-1-ol represent a promising area for further research. While the (2E,4E) isomer is well-characterized, a significant knowledge gap exists regarding the synthesis, separation, and particularly the comparative biological activities of the (2E,4Z), (2Z,4E), and (2Z,4Z) isomers. The development of robust and stereoselective synthetic routes for each isomer is a critical first step. Subsequent detailed spectroscopic analysis will be necessary for their unambiguous identification. Most importantly, comprehensive comparative studies on their biological activities, for instance, as antimicrobial agents or insect pheromones, will be essential to unlock their full potential. Elucidating any specific signaling pathways they may modulate will provide a deeper understanding of their mechanisms of action and could open up new avenues for their application in drug development and other industries.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. trans,trans-2,4-Hexadien-1-ol | C6H10O | CID 641256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2E,4Z)-2,4-Hexadien-1-ol | C6H10O | CID 11457662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,E)-2,4-Hexadien-1-ol(17102-64-6) 1H NMR spectrum [chemicalbook.com]

- 6. (2Z,4Z)-2,4-Hexadiene | C6H10 | CID 5326156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

- 10. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening the antifungal activities of monoterpenes and their isomers against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of (2E,4E)-Hexa-2,4-dien-1-ol

(2E,4E)-Hexa-2,4-dien-1-ol , also known as sorbic alcohol, is an unsaturated alcohol used as a flavoring and fragrance agent.[1][2] This technical guide provides a comprehensive overview of its toxicological profile, intended for researchers, scientists, and professionals in drug development. The guide summarizes key toxicity data, outlines experimental methodologies, and visualizes relevant workflows.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes of exposure. It is classified as harmful if swallowed and toxic in contact with skin.[1][3] It is also known to be an irritant to the skin and can cause serious eye damage.[1][4][5]

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | Test Type | Value | Reference |

| Oral | Rat | LD50 | 2140 uL/kg | [6] |

| Dermal | Rabbit | LD50 | 1010 uL/kg | [6] |

| Dermal | Human | TDLo | 14 mg/kg | [6] |

| Subcutaneous | Rabbit | LDLo | 5000 mg/kg | [6] |

LD50: Lethal Dose, 50%; TDLo: Lowest Published Toxic Dose; LDLo: Lowest Published Lethal Dose

Experimental Protocols:

The acute toxicity values cited are from a study published in Toxicology and Applied Pharmacology.[6] While the detailed experimental protocols are not available in the immediate search results, standard acute toxicity testing guidelines, such as those from the OECD, would have likely been followed. A general workflow for such a study is outlined below.

Genotoxicity

There is a notable lack of specific data on the genotoxicity of this compound in the available literature. However, extensive studies have been conducted on the structurally related compound, sorbic acid, and its salts (potassium sorbate). These studies consistently demonstrate a lack of genotoxic potential.

-

In vivo: Oral administration of sorbic acid at doses up to 5000 mg/kg body weight did not induce sister chromatid exchanges or micronuclei formation in the bone marrow cells of mice.[7]

-

In vitro: Sorbic acid did not induce DNA repair in cultured human A549 cells, and potassium sorbate (B1223678) did not cause DNA single-strand breaks in the alkaline elution assay.[7]

It is important to note that while the metabolic precursor, sorbic acid, is not genotoxic, this does not definitively exclude genotoxic potential for the alcohol form.[7][8] However, reaction products of sorbic acid with amines have also been found to be non-mutagenic and non-genotoxic in the Ames test and studies with HeLa cells.[9][10][11]

Carcinogenicity

Similar to genotoxicity, there are no specific carcinogenicity studies available for this compound.[12] Safety Data Sheets for the compound state that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

For context, long-term toxicity and carcinogenicity studies on sorbic acid and its salts have shown them to be devoid of carcinogenic activity, even at high dietary concentrations.[8][13]

Conversely, studies on the related aldehyde, 2,4-hexadienal (B92074) , have shown clear evidence of carcinogenic activity in rats and mice, causing squamous cell neoplasms of the forestomach.[14][15] This highlights the importance of the specific functional group in determining the toxicological properties of these related compounds.

Reproductive and Developmental Toxicity

No dedicated studies on the reproductive or developmental toxicity of this compound were identified.[12]

Studies on sorbic acid provide some insight. A two-generation reproductive toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) for developmental toxicity of 300 mg/kg bw/day, with effects such as decreased litter weight and developmental delays observed at higher doses.[16] Based on these findings for sorbic acid, the European Food Safety Authority (EFSA) established a temporary group Acceptable Daily Intake (ADI) of 3 mg/kg bw/day for sorbic acid and potassium sorbate.[16]

Table 2: Reproductive and Developmental Toxicity of Sorbic Acid (by Gavage in Rats)

| Study Type | Species | NOAEL (Developmental Toxicity) | Effects at Higher Doses | Reference |

| Two-Generation | Rat | 300 mg/kg bw/day | Decreased litter weight, developmental delays | [16] |

Experimental Protocols:

The study referenced for sorbic acid was a two-generation reproductive toxicity study conducted in rats according to OECD Guideline 416.[16] The general design of such a study involves dosing parent animals (F0 generation) before mating, through gestation and lactation, and observing the effects on their offspring (F1 generation). The F1 generation is then also dosed and mated to produce an F2 generation.

Conclusion

The toxicological profile of this compound is characterized by moderate acute oral and dermal toxicity and skin and eye irritation. Significant data gaps exist for key endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. While data from the related compound, sorbic acid, suggest a low toxicity profile in these areas, the differing toxicity of 2,4-hexadienal underscores that direct extrapolation is not advisable. Further research is required to fully characterize the toxicological profile of this compound and establish a definitive risk assessment. Professionals should handle this compound with appropriate protective measures, including gloves and eye protection, due to its known acute toxicity and irritant properties.[12][17]

References

- 1. trans,trans-2,4-Hexadien-1-ol | C6H10O | CID 641256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-Hexadien-1-ol | 17102-64-6 [chemicalbook.com]

- 3. 2,4-Hexadien-1-OL | C6H10O | CID 8104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Hexadien-1-ol,(2E,4E)- MSDS CasNo.17102-64-6 [lookchem.com]

- 5. synerzine.com [synerzine.com]

- 6. 2,4-hexadien-1-ol, 111-28-4 [thegoodscentscompany.com]

- 7. Evaluation of the genotoxic potential of sorbic acid and potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity and genotoxicity of sorbic acid-amine reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity and genotoxicity of sorbic acid-amine reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity study of reaction products of sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Toxicology of sorbic acid and sorbates. | Semantic Scholar [semanticscholar.org]

- 14. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NTP toxicology and carcinogensis Studies of 2,4-hexadienal (89% trans,trans isomer, CAS No. 142-83-6; 11% cis,trans isomer) (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Role of (2E,4E)-Hexa-2,4-dien-1-ol as a Plant Volatile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol is a C6 volatile organic compound belonging to the family of green leaf volatiles (GLVs). These compounds are characteristically released by plants upon mechanical damage or herbivore attack and play a crucial role in plant defense and communication. This technical guide provides a comprehensive overview of the biosynthesis, emission, and putative signaling role of this compound, drawing upon the broader knowledge of C6 GLVs. It includes a summary of analytical methodologies for its collection and quantification, and visual representations of the relevant biochemical pathways and experimental workflows. While specific quantitative data and detailed signaling pathways for this compound are still emerging areas of research, this guide consolidates the current understanding to support further investigation into its biological significance and potential applications.

Introduction

This compound is a six-carbon alcohol with two conjugated double bonds, giving it a characteristic floral or green, herbaceous aroma.[1][2] As a member of the green leaf volatiles (GLVs), it is part of a cocktail of C6 aldehydes, alcohols, and esters released by plants in response to tissue damage.[3][4] These compounds are not merely byproducts of cellular breakdown but are active signaling molecules in plant defense, both directly by deterring herbivores and indirectly by attracting their natural enemies.[5][6] They also play a role in priming neighboring plants for an impending attack.[7] This guide will delve into the technical aspects of this compound as a plant volatile, from its biochemical origins to its ecological functions.

Biosynthesis of this compound

The biosynthesis of C6 volatiles, including this compound, originates from the lipoxygenase (LOX) pathway , which is initiated upon the disruption of cell membranes.[4][8]

The Lipoxygenase (LOX) Pathway

The LOX pathway begins with the release of polyunsaturated fatty acids (PUFAs), primarily linolenic acid (C18:3) and linoleic acid (C18:2), from chloroplast and plasma membranes.[8]

-

Oxygenation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. Specifically, 13-lipoxygenases convert linolenic acid and linoleic acid into their 13-hydroperoxy derivatives: 13-hydroperoxy-octadecatrienoic acid (13-HPOT) and 13-hydroperoxy-octadecadienoic acid (13-HPOD), respectively.[4][9]

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde and a C12 oxo-acid.[9][10]

-

13-HPOT yields (Z)-3-hexenal.

-

13-HPOD yields hexanal.

-

-

Isomerization and Reduction: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.[11] Subsequently, these C6 aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).[11][12]

While the general pathway for C6 alcohol formation is well-established, the specific enzymatic steps leading to the conjugated diene system in this compound are not yet fully elucidated. It is hypothesized to arise from further enzymatic modifications of the initially formed C6 aldehydes or alcohols, although the precise mechanisms remain an active area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans,trans-2,4-Hexadien-1-ol | C6H10O | CID 641256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant defense against insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Airborne signals prime plants against insect herbivore attack - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]